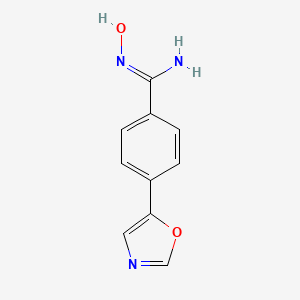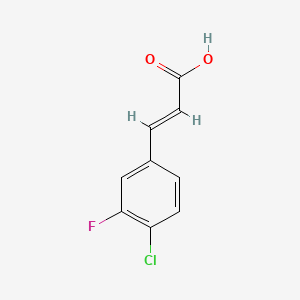
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, commonly known as CDP, is a synthetic organic compound that has a variety of applications in scientific research. CDP is a small molecule that is structurally similar to pyrazole and has a wide range of biochemical and physiological effects. CDP has become an increasingly important tool in the fields of drug discovery, biochemistry, and physiology, due to its ability to interact with various proteins and receptors and its relatively low toxicity.
科学的研究の応用
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Application: Indole derivatives are important types of molecules and natural products that play a main role in cell biology. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method: The application of indole derivatives involves the synthesis of various biologically active compounds .
- Results: Indole derivatives show various biologically vital properties .
- Application: Pyrazoles have a wide range of applications in these fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Indole Derivatives
Pyrazole Scaffold
- Application: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method: The application of 1,3-diazole derivatives involves the synthesis of various biologically active compounds .
- Results: 1,3-diazole derivatives show various biologically vital properties .
- Application: This compound is used as a reagent for the synthesis of tagged glucose as an intermediate in the synthesis of branched oligosaccharides, fluorescent chemosensors, 1,2-diamines as inhibitors of co-activator associated arginine methyltransferase 1, and allosteric glucokinase activators .
- Method: The application of 2-chloro-1,3-dimethylimidazolinium chloride involves the synthesis of various biologically active compounds .
- Results: 2-chloro-1,3-dimethylimidazolinium chloride is used in the synthesis of various compounds with diverse biological activities .
1,3-Diazole Derivatives
2-Chloro-1,3-dimethylimidazolinium Chloride
特性
IUPAC Name |
(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPSFNRSRKYGOG-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)








![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)


